![molecular formula C12H9N5S B1407135 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823183-38-5](/img/structure/B1407135.png)
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Descripción general
Descripción
“4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound with the CAS Number: 1823183-38-5. It has a molecular weight of 255.3 and its IUPAC name is 4-(2-(pyridin-2-yl)thiazol-5-yl)pyrimidin-2-amine .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H,(H2,13,15,17) .Physical and Chemical Properties Analysis
The compound is a solid substance with a purity of 90%. It has a storage temperature of 28 C .Aplicaciones Científicas De Investigación
Histone Lysine Demethylase Inhibitors
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine derivatives have been identified as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDM), specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases. These derivatives, such as 54j and 54k, demonstrate selectivity over other KDM subfamilies and exhibit cellular permeability and inhibition of H3K9Me3 and H3K4Me3 demethylation in cell-based assays (Bavetsias et al., 2016).
Dual-action Hypoglycemic Agents
Some derivatives of this compound have been synthesized and evaluated as glucokinase (GK) activators. These derivatives exhibit dual-action hypoglycemic properties by activating both GK and PPARγ, demonstrating significant efficacy in reducing glucose levels after oral glucose loading in mice (Song et al., 2011).
Cyclin-Dependent Kinase Inhibitors
Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been discovered as highly potent and selective inhibitors of Cyclin D dependent kinases CDK4 and CDK6. These inhibitors, like compound 83, have shown oral bioavailability and marked inhibition of tumor growth in acute myeloid leukemia mouse xenografts without significant toxicity (Tadesse et al., 2017).
Antifungal Applications
4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger. These derivatives demonstrate potential as antifungal agents (Jafar et al., 2017).
Anticancer Activity
Fused pyrazolothiazole scaffold-based compounds, including 3-(Pyridin-3-yl)-1- p -tolyl-1 H -pyrazolo[3,4- d ]thiazol-5-amine, have been synthesized for antimicrobial and antioxidant activities. Some of these compounds have shown promising antitumor activity, potentially acting as cathepsin D inhibitors, a target in anticancer therapy (Rizk et al., 2020).
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This compound has been shown to inhibit the activity of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are involved in cell cycle regulation . The inhibition of these kinases can lead to the suppression of cell proliferation, making this compound a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDK4 and CDK6, this compound can induce cell cycle arrest in the G1 phase, preventing cells from progressing to the DNA synthesis phase . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark of the disease.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of CDK4 and CDK6, inhibiting their kinase activity . This inhibition prevents the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. As a result, the cell cycle is halted, leading to reduced cell proliferation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors that are regulated by CDK4 and CDK6.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK4 and CDK6, leading to reduced tumor growth in cancer models . At higher doses, toxic effects such as weight loss, organ toxicity, and adverse effects on normal cell function have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cell cycle regulation and energy production. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound in vivo.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on cell cycle regulation . The distribution of this compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK4 and CDK6 to regulate the cell cycle . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific compartments or organelles within the cell.
Propiedades
IUPAC Name |
4-(2-pyridin-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H,(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMFXBYHUAOGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


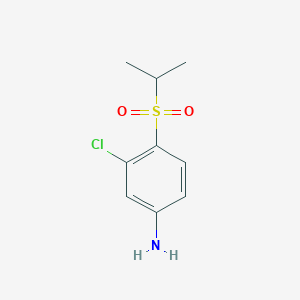
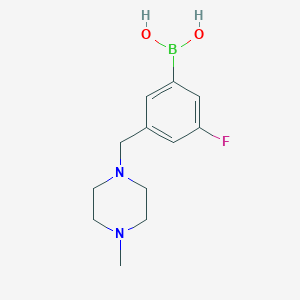
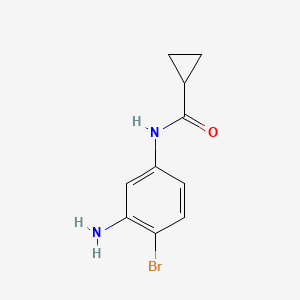
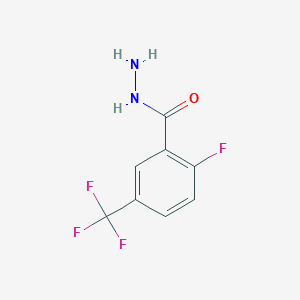


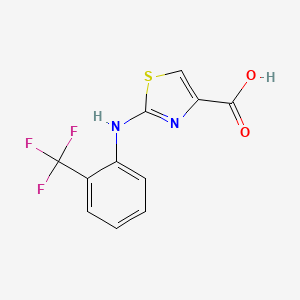
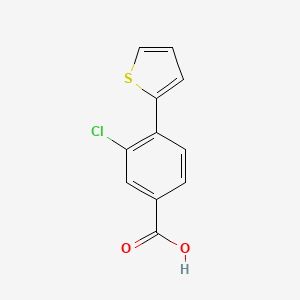
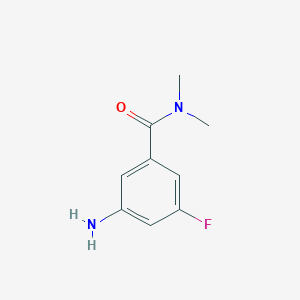
![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)
methylamine](/img/structure/B1407074.png)
amine](/img/structure/B1407075.png)
